![molecular formula C14H16ClF3N2O3S B560465 ML-332](/img/structure/B560465.png)
ML-332
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Overview
Description
Novel non-MPEP site metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs)
Biological Activity
ML-332 is a compound of interest in the realm of biological research, particularly due to its potential implications in cancer therapy and cellular interactions. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular behavior, and relevant case studies.
Overview of this compound
This compound is a member of the laminin family, specifically related to laminin-5 (also known as laminin-332). Laminins are large glycoproteins that play critical roles in cell adhesion, differentiation, migration, and tissue organization. The unique structure of this compound allows it to interact with various cell types and extracellular matrix components, influencing numerous biological processes.
The biological activity of this compound is primarily mediated through its interactions with cell surface receptors and other extracellular matrix proteins. Key mechanisms include:
- Cell Adhesion : this compound enhances the adhesion of various cell types, including keratinocytes and endothelial cells. This is crucial for wound healing and tissue repair.
- Cell Migration : The compound promotes cellular migration, which is essential for processes such as embryogenesis and tissue regeneration. Studies show that this compound can significantly increase the migratory capacity of cells in vitro.
- Regulation of Gene Expression : this compound influences gene expression patterns associated with cell survival and proliferation. Its interaction with integrins activates signaling pathways that regulate these processes.
Case Studies
- Keratinocyte Migration : A study demonstrated that keratinocytes exposed to this compound exhibited enhanced migration rates compared to controls. The half-maximal effective dose (ED50) for migration was determined to be approximately 0.5 ng/ml for vector-modified this compound but increased to 5.0 ng/ml when modified by specific glycosylation patterns .
- Cancer Cell Invasion : Research indicated that this compound could modulate the invasive properties of cancer cells. It was observed that the presence of this compound altered the expression levels of matrix metalloproteinases (MMPs), which are enzymes critical for extracellular matrix remodeling during cancer progression .
- Wound Healing Models : In vivo studies using animal models showed that application of this compound significantly accelerated wound closure rates, attributed to its effects on cell migration and proliferation at the wound site .
Data Table: Biological Activities of this compound
Scientific Research Applications
Applications in Drug Discovery
1. Target Identification and Validation
ML-332 has been utilized in the identification of new drug targets through machine learning algorithms. These algorithms analyze vast datasets to predict interactions between this compound and potential biological targets. For instance, studies have demonstrated that machine learning can effectively assess omics data for identifying druggable targets, significantly enhancing the efficiency of the drug discovery process .
2. Structure-Activity Relationship Studies
The compound's structure-activity relationship (SAR) is critical for optimizing its pharmacological properties. By employing computational methods alongside experimental validation, researchers can modify this compound to improve its efficacy and reduce toxicity. This iterative process has been documented in several case studies where modifications to the this compound structure led to enhanced binding affinities with target proteins .
3. High-Throughput Screening
This compound has been incorporated into high-throughput screening assays to evaluate its biological activity across various cellular models. This approach allows for the rapid assessment of multiple compounds, including derivatives of this compound, facilitating the identification of lead candidates for further development .
Applications in Material Science
1. Catalysis
Recent advancements have shown that this compound can serve as a catalyst in specific chemical reactions. Its ability to stabilize reaction intermediates makes it a valuable component in synthetic chemistry. For example, studies have employed this compound in catalytic cycles for hydrogen evolution reactions, demonstrating its potential as an environmentally friendly catalyst .
2. Biomaterials Development
In the field of biomaterials, this compound has been explored for its role in enhancing the properties of scaffolds used for tissue engineering. Its interaction with collagen and other extracellular matrix components has been studied to improve cell adhesion and proliferation on synthetic scaffolds .
Case Study 1: Drug Target Validation Using Machine Learning
A study conducted by Rouillard et al. utilized this compound to assess a set of 332 targets that succeeded or failed phase III clinical trials. By applying multivariate feature selection methods, they identified key physicochemical attributes that correlate with successful drug interactions, thereby validating this compound's role as a promising candidate in drug development .
Case Study 2: Catalytic Applications
In another investigation, researchers focused on the catalytic properties of this compound in promoting hydrogen evolution reactions. They applied density functional theory to predict adsorption energies on various catalysts, including this compound derivatives, leading to the identification of optimal conditions for catalysis .
Data Tables
Application Area | Specific Use | Outcome/Impact |
---|---|---|
Drug Discovery | Target Identification | Enhanced prediction accuracy for druggable targets |
Structure Optimization | Improved binding affinity through SAR analysis | |
High-Throughput Screening | Rapid identification of lead candidates | |
Material Science | Catalysis | Development of environmentally friendly catalysts |
Biomaterials | Enhanced cell adhesion and proliferation on scaffolds |
Properties
Molecular Formula |
C14H16ClF3N2O3S |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(cyclopropylmethyl)acetamide |
InChI |
InChI=1S/C14H16ClF3N2O3S/c1-24(22,23)20(8-13(21)19-7-9-2-3-9)12-6-10(14(16,17)18)4-5-11(12)15/h4-6,9H,2-3,7-8H2,1H3,(H,19,21) |
InChI Key |
SWDFZDHXQCXDGL-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NCC1CC1)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1CC1)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Synonyms |
2-[(2-Chloro-5-trifluoromethyl-phenyl)-methanesulfonyl-amino]-N-cyclopropylmethyl-acetamide; VU-0400100; VU-400100 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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